molecular formula C6H11NO2 B1647580 1-Morpholin-2-YL-ethanone CAS No. 1228748-70-6

1-Morpholin-2-YL-ethanone

Cat. No.: B1647580
CAS No.: 1228748-70-6
M. Wt: 129.16 g/mol
InChI Key: SUKQFFFOGFYYHR-UHFFFAOYSA-N
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Description

1-Morpholin-2-YL-ethanone is an organic compound with the molecular formula C6H11NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-2-YL-ethanone can be synthesized through several methods. One common approach involves the reaction of morpholine with acetic anhydride. The reaction typically proceeds under mild conditions, with the morpholine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-2-YL-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of morpholine-2-one.

    Reduction: Formation of 2-hydroxyethylmorpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-Morpholin-2-YL-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with therapeutic potential, including antiviral and anticancer agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-2-YL-ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the ethanone group.

    2-Morpholinone: A related compound with a ketone group attached to the morpholine ring.

    N-Methylmorpholine: A derivative where one of the hydrogen atoms on the nitrogen is replaced by a methyl group.

Uniqueness: 1-Morpholin-2-YL-ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and properties. This makes it more versatile in synthetic applications compared to its simpler analogs.

Properties

IUPAC Name

1-morpholin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)6-4-7-2-3-9-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKQFFFOGFYYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-acetylmorpholine-4-carboxylate (6.9 g, 30.0 mmol) in DCM (80 mL) was added TFA (20 mL). The mixture was stirred at room temperature for 4 hr. The reaction mixture was concentrated to give 1-(morpholin-2-yl)ethanone (3.9 g, crude) for next step.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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